molecular formula C19H24N6OS B15106462 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B15106462
M. Wt: 384.5 g/mol
InChI Key: XDDPRFBCOVYNKE-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the subsequent coupling with the pyrazolo[4,3-e]pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt DNA replication processes, inhibit enzyme activity, and modulate signaling pathways . These interactions can lead to the inhibition of bacterial growth, cancer cell proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the thiadiazole and pyrazolo[4,3-e]pyridine moieties makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H24N6OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C19H24N6OS/c1-10(2)8-15-23-24-19(27-15)22-18(26)16-12-6-5-7-14(12)21-17-13(16)9-20-25(17)11(3)4/h9-11H,5-8H2,1-4H3,(H,22,24,26)

InChI Key

XDDPRFBCOVYNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C

Origin of Product

United States

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